molecular formula C20H26BrNO2 B4892271 2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide

2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B4892271
M. Wt: 392.3 g/mol
InChI Key: ZYSHCCBUAVMJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. The compound is also known as BRD0705 and is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins.

Mechanism of Action

BRD0705 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This, in turn, leads to the inhibition of transcriptional elongation and gene expression. The compound has been shown to selectively target the BET family of proteins, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the expression of various oncogenes, leading to the suppression of tumor growth. Additionally, BRD0705 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. The compound has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRD0705 in lab experiments is its specificity towards the BET family of proteins. This makes it a valuable tool for studying the role of these proteins in various biological processes. However, one limitation of using BRD0705 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of BRD0705. One potential application is in the development of novel cancer therapies. The compound has shown promising results in preclinical studies and could potentially be used in combination with other cancer drugs to improve treatment outcomes. Additionally, BRD0705 could be studied further for its potential applications in the treatment of other diseases such as neurodegenerative disorders and infectious diseases. Finally, future studies could focus on improving the solubility and bioavailability of BRD0705 to make it a more effective therapeutic agent.

Synthesis Methods

The synthesis of BRD0705 involves the reaction of 3-bromo-1-adamantylamine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product.

Scientific Research Applications

BRD0705 has been studied extensively for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that BRD0705 is a potent inhibitor of BET proteins, which play a crucial role in gene expression and transcriptional regulation.

properties

IUPAC Name

2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO2/c1-2-24-17-5-3-16(4-6-17)22-18(23)12-19-8-14-7-15(9-19)11-20(21,10-14)13-19/h3-6,14-15H,2,7-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSHCCBUAVMJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromo-1-adamantyl)-N-(4-ethoxyphenyl)acetamide

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